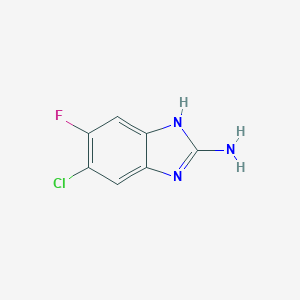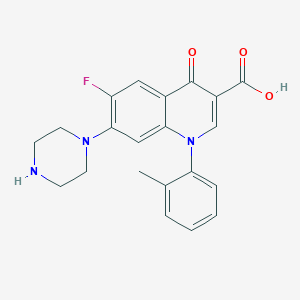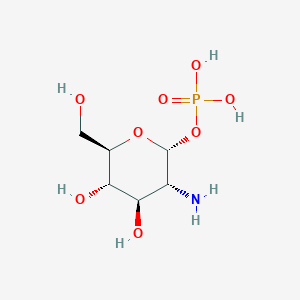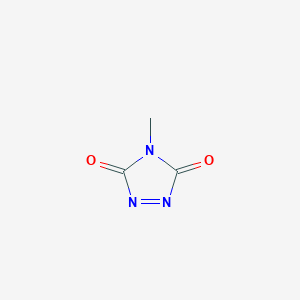
3-Methoxy-4-methyl-2-nitropyridine
説明
“3-Methoxy-4-methyl-2-nitropyridine” is a chemical compound with the molecular formula C7H8N2O3 . It is a substituted nitropyridine . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-4-methyl-2-nitropyridine” can be represented by the InChI string InChI=1S/C6H6N2O3/c1-5-2-3-7-4-6 (5)8 (9)10/h2-4H,1H3 . The Canonical SMILES string is COC1=C (C=CN=C1) [N+] (=O) [O-] .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
The molecular weight of “3-Methoxy-4-methyl-2-nitropyridine” is 168.15 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the sources .
科学的研究の応用
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers have employed 3-Methoxy-4-methyl-2-nitropyridine as a starting material in this context. The mild reaction conditions and functional group tolerance of this coupling reaction make it widely applicable in organic synthesis .
Synthesis of 3-Substituted Azaindoles
Azaindoles are heterocyclic compounds with diverse biological activities. 3-Methoxy-4-methyl-2-nitropyridine serves as a precursor for the synthesis of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles. These derivatives find use in medicinal chemistry and drug discovery .
Diagnostic Assay Manufacturing
3-Methoxy-4-methyl-2-nitropyridine and related compounds contribute to the development of diagnostic assays. Their unique properties can be harnessed for detecting specific analytes or biomarkers in clinical samples. Researchers explore these applications in fields such as hematology and histology .
Organic Synthesis and Medicinal Chemistry
The nitro group in 3-Methoxy-4-methyl-2-nitropyridine allows for versatile functionalization. Chemists utilize it as a building block for synthesizing other compounds. Additionally, modifications of the pyridine ring can lead to novel molecules with potential pharmacological activity .
Boron Reagents in Organic Transformations
Boron-containing compounds play a crucial role in organic synthesis. Although not directly related to 3-Methoxy-4-methyl-2-nitropyridine, understanding its reactivity can inform the design of boron-based reagents for various transformations. Boron reagents are essential in Suzuki–Miyaura couplings, hydroboration, and other reactions.
These applications highlight the versatility and significance of 3-Methoxy-4-methyl-2-nitropyridine in scientific research. If you need further details or additional applications, feel free to ask
作用機序
Target of Action
Nitropyridines, a class of compounds to which 3-methoxy-4-methyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a nitropyridine derivative, it may participate in various chemical reactions leading to the synthesis of other organic compounds .
特性
IUPAC Name |
3-methoxy-4-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFAKGSYGVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565601 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methyl-2-nitropyridine | |
CAS RN |
155789-92-7 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)





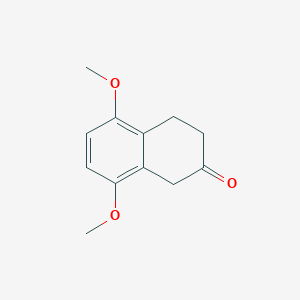
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
